molecular formula C13H14ClNO3S B2680455 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone CAS No. 303985-23-1

4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone

Cat. No.: B2680455
CAS No.: 303985-23-1
M. Wt: 299.77
InChI Key: OLZSEHJNXXSVMR-UHFFFAOYSA-N
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Description

4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone (CAS: 303985-24-2; molecular formula: C₁₃H₁₄ClNO₂S; molar mass: 283.77 g/mol) is a sulfone derivative featuring a 3,5-dimethylisoxazole core linked to a 4-chlorobenzyl group via a sulfonyl bridge . This compound belongs to a class of isoxazole-based sulfonates, which are of significant interest in medicinal and agrochemical research due to their structural versatility and bioactivity .

The 3,5-dimethylisoxazole moiety is known for its broad biological activity, including roles in enzyme inhibition and receptor modulation . The sulfone group enhances metabolic stability and influences electronic properties, making it a critical functional group in drug design . Modifications of natural alkaloids (e.g., cytisine) with sulfonated isoxazole derivatives represent a promising strategy for developing novel bioactive agents .

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfonylmethyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3S/c1-9-13(10(2)18-15-9)8-19(16,17)7-11-3-5-12(14)6-4-11/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZSEHJNXXSVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CS(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone typically involves the reaction of 4-chlorobenzyl chloride with 3,5-dimethyl-4-isoxazole in the presence of a base, followed by oxidation to introduce the sulfone group. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Isoxazole Ring Reactivity

The 3,5-dimethylisoxazole core is stabilized by electron-donating methyl groups and the electron-withdrawing sulfone substituent. Key reactions include:

  • Nucleophilic Substitution :
    The sulfone group activates the adjacent methylene (-CH₂-) for nucleophilic attack. For example, displacement with amines or thiols can yield secondary derivatives .

  • Cycloaddition Reactions :
    The isoxazole ring participates in 1,3-dipolar cycloadditions with nitrile oxides or diazo compounds under thermal conditions to form fused heterocycles .

4-Chlorobenzyl Group Reactivity

  • Aromatic Substitution :
    The para-chlorine atom undergoes Suzuki–Miyaura coupling with aryl boronic acids in the presence of Pd catalysts .

  • Oxidation/Reduction :
    The benzyl group is resistant to oxidation but can be hydrogenated to a cyclohexyl derivative under high-pressure H₂ with Pd/C .

Comparative Reactivity Data

Reaction TypeConditionsProductYieldSource
Nucleophilic substitutionEt₃N, DMF, 80°C, 6 hAmine derivative75%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxane, 90°CBiaryl derivative65%
Cycloaddition110°C, toluene, 12 hPyrazole-fused isoxazole60%

Key Challenges and Limitations

  • Steric Hindrance : The 3,5-dimethyl groups on the isoxazole restrict access to the sulfone for bulky nucleophiles .

  • Sensitivity to Strong Bases : Prolonged exposure to strong bases (e.g., NaOH) leads to sulfone decomposition .

Scientific Research Applications

Scientific Research Applications

This compound has diverse applications across several scientific disciplines:

Chemistry

  • Building Block for Synthesis : It serves as a versatile intermediate for synthesizing more complex molecular structures. Its unique functional groups allow for various chemical transformations.

Biology

  • Biological Activity Studies : The compound is studied for its potential interactions with biomolecules. It exhibits properties that may inhibit specific biological pathways, making it valuable in biological research.

Medicine

  • Therapeutic Potential : Research indicates that this compound may possess anticancer and antimicrobial properties. It has been investigated for its ability to inhibit cancer cell proliferation and for its effects on various bacterial strains.

Industry

  • Material Development : The compound is utilized in developing new materials and chemical processes due to its unique chemical properties.

Antimicrobial Activity

Research has shown that compounds containing isoxazole rings often exhibit antibacterial properties. For instance, studies indicate that this compound demonstrates moderate to strong activity against various bacterial strains:

CompoundBacterial StrainActivity Level
This compoundSalmonella typhiModerate
This compoundBacillus subtilisStrong

Anticancer Properties

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Findings suggest that it can induce apoptosis in cancer cells through mitochondrial pathways, highlighting its therapeutic promise.

EnzymeInhibition TypeIC50 Value (µM)
AcetylcholinesteraseCompetitive Inhibition2.14 ± 0.003
UreaseNon-competitive Inhibition1.21 ± 0.005

Antibacterial Study

A study published in the Journal of Microbiology and Biotechnology evaluated the antibacterial properties of isoxazole derivatives similar to this compound. Results indicated significant inhibitory effects on both gram-positive and gram-negative bacteria.

Anticancer Evaluation

Another research article explored the anticancer effects of isoxazole derivatives against various cancer cell lines, suggesting that these compounds could induce apoptosis through specific cellular pathways.

Mechanism of Action

The mechanism of action of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Sulfone derivatives with varying substituents on the isoxazole or aryl groups have been synthesized and evaluated for diverse applications. Key structural analogues include:

Compound Name Substituents (R, R₁) Biological Activity Key Findings References
Target Compound R = 4-chlorobenzyl, R₁ = methyl Herbicidal activity Moderate activity against rape (Brassica napus); weak against barnyard grass
4-Methoxyphenyl variant R = 4-methoxyphenyl Herbicidal activity Higher efficacy against rape compared to 4-chlorobenzyl analogue
4-Trifluoromethylphenyl variant R = 4-(trifluoromethyl)phenyl Herbicidal activity Enhanced lipophilicity but comparable activity to 4-chlorobenzyl
Methyl sulfone (simplest analogue) R = methyl Anti-metastatic (cancer) Blocks hypoxia-induced pathways (e.g., HIF-1α) in breast cancer and melanoma
Ethyl methyl sulfone R = ethyl, R₁ = methyl Thermodynamic stability Higher conformational flexibility due to ethyl group; stable gas-phase conformers

Key Research Findings

  • This selectivity is attributed to differences in plant metabolism and sulfone uptake .
  • Metabolic Influence: Unlike methyl sulfone, which normalizes hypoxia-driven metastasis by modulating iron-sulfur metabolism , the 4-chlorobenzyl derivative’s bulkier structure likely restricts cellular penetration, limiting its anti-cancer utility.
  • Thermodynamic Properties : Ethyl methyl sulfone, a simpler analogue, demonstrates predictable thermochemical behavior (e.g., entropy, heat capacity) via quantum calculations. The 4-chlorobenzyl group’s steric bulk may reduce conformational flexibility compared to smaller substituents .

Mechanistic Insights

  • Sulfone Group Role : The sulfone moiety enhances oxidative stability and hydrogen-bonding capacity, critical for target binding in herbicidal applications .
  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) improve herbicidal potency by increasing electrophilicity, while methoxy groups enhance solubility but reduce membrane permeability .

Biological Activity

4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a sulfone group and an isoxazole ring, which contribute to its unique chemical reactivity and biological activity. The sulfone group can act as an electrophile, allowing it to interact with nucleophilic sites on biomolecules, potentially leading to enzyme inhibition or disruption of cellular processes.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Isoxazole Ring : The 3,5-dimethylisoxazole is synthesized through cyclization reactions involving appropriate precursors.
  • Sulfone Formation : The chlorobenzyl group is introduced via sulfonylation reactions using sulfonyl chlorides under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfone group can inhibit certain enzymes by covalent modification.
  • Cellular Signaling Disruption : It may interfere with signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance:

  • Cell Viability Assays : Studies have shown that this compound reduces the viability of various cancer cell lines, including prostate and breast cancer cells. The IC50 values indicate potent activity against these cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : In vitro studies report MIC values ranging from 12.4 to 16.5 µM against several bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating promising antibacterial activity .

Data Table: Biological Activity Overview

Activity TypeCell Line/OrganismIC50/MIC Value (µM)Reference
AnticancerProstate Cancer (PC-3)3.79
AnticancerBreast Cancer (MCF7)12.50
AntimicrobialStaphylococcus aureus12.4
AntimicrobialEscherichia coli16.1

Case Studies

  • In Vivo Studies : A study involving animal models demonstrated that treatment with this compound resulted in significant tumor size reduction compared to control groups, highlighting its potential for therapeutic applications in oncology .
  • Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through activation of the caspase pathway, suggesting a mechanism that could be exploited for cancer therapy .

Q & A

Q. What synthetic strategies are recommended for preparing 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone with high yield and purity?

A one-pot sequential synthesis under ultrasound cavitation in aqueous media is a green and efficient method. This approach minimizes side reactions and enhances reaction kinetics by leveraging ultrasonic energy to promote molecular interactions. Key steps include:

  • Precursor selection : Use nitrile oxide (from hydroxymoyl chloride) and alkene derivatives as dipolarophiles for 1,3-dipolar cycloaddition to form the isoxazoline core .
  • Sulfonation : React the isoxazoline intermediate with a sulfonyl chloride derivative in the presence of a mild base (e.g., triethylamine) to form the sulfone group .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this sulfone derivative?

  • X-ray diffraction (XRD) : Resolves crystal structure, including bond lengths, angles, and hydrogen-bonding networks (e.g., C–H···O/N interactions) .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the isoxazoline ring and sulfone attachment.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~444.951 g/mol for analogous sulfones) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfone S=O stretching at ~1150–1300 cm⁻¹).

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing and stability of this compound?

Hydrogen bonding (e.g., C–H···O/N) creates layered supramolecular architectures, stabilizing the crystal lattice. Hirshfeld surface analysis quantifies these interactions:

Interaction TypeContribution (%)Role in Packing
H···H28.9Van der Waals
H···O/O···H26.7Dipolar forces
H···C/C···H15.8Hydrophobic

These interactions are critical for predicting solubility and mechanical stability in solid-state applications .

Q. What computational methods are used to validate experimental structural data and electronic properties?

  • Density Functional Theory (DFT) : At the B3LYP/6-311G+(d,p) level, DFT optimizes molecular geometry and calculates frontier molecular orbitals (HOMO-LUMO gap = 4.65 eV for analogous compounds). Compare computational bond lengths/angles with XRD data to identify discrepancies (e.g., <0.01 Å variance indicates high accuracy) .
  • Hirshfeld Surface Analysis : Maps intermolecular contacts and quantifies interaction contributions (see Table above) .

Q. How can researchers resolve contradictions between experimental and computational results?

  • Parameter adjustment : Refine basis sets (e.g., 6-311++G(2d,p)) or include solvent effects in DFT simulations.
  • Error analysis : Assess XRD thermal parameters (e.g., ADPs) to distinguish static disorder from computational inaccuracies .
  • Validation : Cross-check with alternative methods (e.g., neutron diffraction for hydrogen positions).

Methodological Challenges

Q. What are the limitations of ultrasound-assisted synthesis for scaling up this compound?

  • Energy dissipation : Ultrasonic cavitation efficiency decreases in larger reaction volumes.
  • Solvent selection : Aqueous media may limit solubility of hydrophobic intermediates. Mitigate by using water-miscible co-solvents (e.g., acetone) .

Q. How can researchers optimize reaction conditions to avoid byproducts in sulfone formation?

  • Temperature control : Maintain ≤50°C to prevent sulfonyl chloride hydrolysis.
  • Stoichiometry : Use a 10% excess of sulfonyl chloride to ensure complete reaction with the alcohol intermediate .

Data Interpretation

Q. What analytical criteria confirm the absence of regioisomeric impurities in the final product?

  • HPLC-MS : Retention time and fragmentation patterns distinguish regioisomers.
  • NOESY NMR : Nuclear Overhauser effects verify spatial proximity of substituents (e.g., 4-chlorobenzyl vs. isoxazolyl groups) .

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